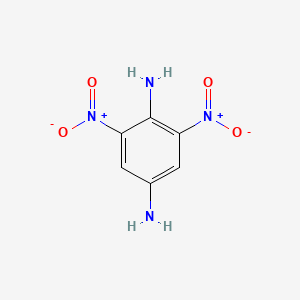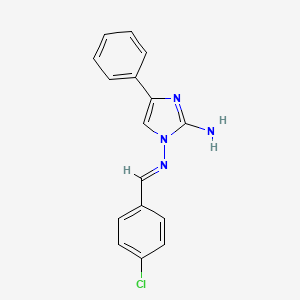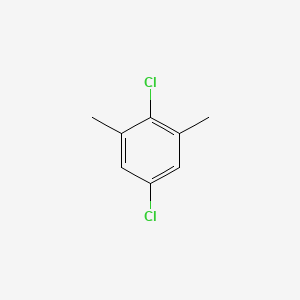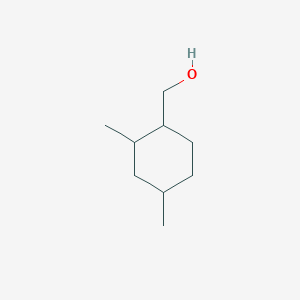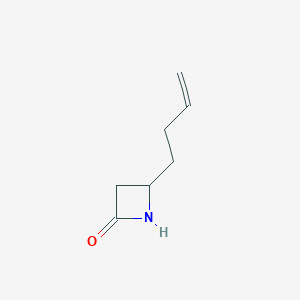
2-Azetidinone, 4-(3-butenyl)-
Descripción general
Descripción
2-Azetidinone, 4-(3-butenyl)- is a derivative of azetidinone, a four-membered lactam ring. Azetidinones are known for their significant role in the structure of β-lactam antibiotics, such as penicillins and cephalosporins. The 4-(3-butenyl) substitution introduces a butenyl group at the fourth position of the azetidinone ring, which can influence the compound’s reactivity and biological activity.
Mecanismo De Acción
Target of Action
The primary targets of 2-Azetidinone, 4-(3-butenyl)-, also known as 4-but-3-enylazetidin-2-one, are penicillin-binding proteins (PBPs) . These proteins are a group of transpeptidases anchored within the bacterial cellular membrane, which mediate the final step of cell wall biosynthesis . The compound has shown potent activity against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
Mode of Action
2-Azetidinone derivatives operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, also known as PBPs . This interaction inhibits the biosynthesis of bacterial cell walls, leading to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption in the pathway leads to cell wall weakening and eventual bacterial cell lysis .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By interfering with cell wall synthesis, the compound causes bacterial cell lysis and death . This makes it effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of 2-Azetidinone, 4-(3-butenyl)- can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in the bacterial environment can degrade β-lactam antibiotics, reducing their effectiveness . Additionally, the pH of the environment can affect the stability of the compound, potentially influencing its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 4-(3-butenyl)- typically involves the cycloaddition of ketenes to Schiff bases. One common method is the Staudinger ketene-imine cycloaddition reaction, which can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine . Another approach involves the use of microwave irradiation to expedite the reaction and improve yields .
Industrial Production Methods: For industrial production, the synthesis of 2-Azetidinone, 4-(3-butenyl)- can be optimized by using cost-effective starting materials and avoiding tedious separation steps. Large-scale production may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azetidinone, 4-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The butenyl group can participate in substitution reactions, leading to the formation of various substituted azetidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Azetidinone, 4-(3-butenyl)- has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2-Azetidinone: The parent compound without the butenyl substitution.
4-Acetoxy-2-azetidinone: A derivative with an acetoxy group at the fourth position.
3-Chloro-2-oxo-4-phenylazetidin-1-ylamino derivatives: Compounds with various substitutions at the third and fourth positions.
Uniqueness: 2-Azetidinone, 4-(3-butenyl)- is unique due to the presence of the butenyl group, which can enhance its reactivity and biological activity compared to other azetidinone derivatives. This substitution can influence the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
4-but-3-enylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-6-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPCHICPUFEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442964 | |
| Record name | 2-Azetidinone, 4-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74373-13-0 | |
| Record name | 2-Azetidinone, 4-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)
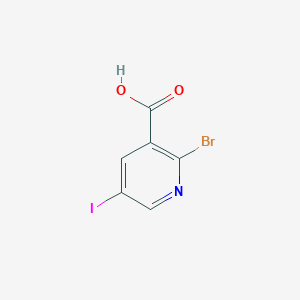

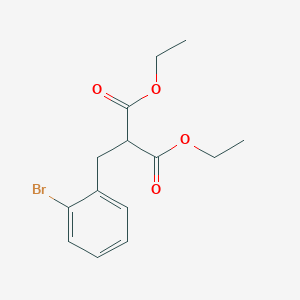
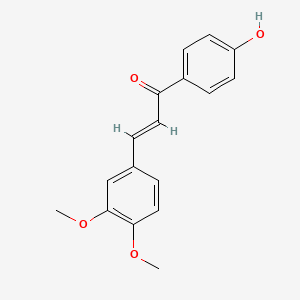
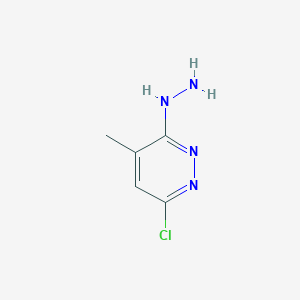
![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)
![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)
